7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
7-ethyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-3-8-6(2)4-11-9-7(10)5-12-13(8)9/h5-6,8,11H,3-4,10H2,1-2H3 |
InChI Key |
MFKMJOBNRWGHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC2=C(C=NN12)N)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a preferred method for preparing pyrazolo[1,5-a]pyrimidines due to its efficiency, speed, and environmental benefits. This method involves reacting 3-amino-1H-pyrazoles with aldehydes and β-dicarbonyl compounds under microwave conditions, which significantly reduces reaction times and enhances yields.
Table 1: Microwave-Assisted Synthesis Conditions
| Reactants | Conditions | Yield |
|---|---|---|
| 3-Amino-1H-pyrazole, Aldehyde, β-Dicarbonyl Compound | Microwave, Solvent-Free or Minimal Solvent, 1-5 minutes | 80-95% |
Conventional Heating Methods
Conventional heating methods, such as refluxing in ethanol or acetic acid, are also used but are less efficient compared to microwave-assisted synthesis. These methods often require longer reaction times and may lead to more by-products.
Table 2: Conventional Heating Conditions
| Reactants | Conditions | Yield |
|---|---|---|
| 3-Amino-1H-pyrazole, Aldehyde, β-Dicarbonyl Compound | Reflux in Ethanol or Acetic Acid, Several Hours | 60-80% |
Specific Synthesis of 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
While specific literature on the synthesis of This compound is limited, it can be inferred that a similar approach to other pyrazolo[1,5-a]pyrimidines would be applicable. This might involve reacting a suitably substituted 3-amino-1H-pyrazole with an appropriate ethyl-containing β-dicarbonyl compound under microwave or conventional heating conditions.
Analysis and Characterization
The characterization of pyrazolo[1,5-a]pyrimidines typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compounds. X-ray diffraction can also be used for solid-state structural analysis.
Table 3: Characterization Techniques
| Technique | Purpose |
|---|---|
| 1H and 13C NMR | Structural Confirmation |
| Mass Spectrometry | Molecular Weight and Purity |
| X-ray Diffraction | Solid-State Structure |
Research Findings and Applications
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors in cancer treatment and as antitubercular agents. The structural diversity and functional richness of these compounds make them promising candidates for various pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization, leading to diverse derivatives with distinct properties. Below is a comparative analysis of key analogues:
Structural and Electronic Effects
- Electron-Withdrawing Groups (e.g., cyano in 10a): Increase reactivity toward nucleophilic attack, useful in further functionalization .
- Aromatic Substituents (e.g., biphenyl in 153): Enhance π-π stacking interactions with biological targets, improving binding affinity .
- Amino Group: A common feature in all analogues, enabling hydrogen bonding and salt formation for solubility optimization.
Key Research Findings
- Regioselectivity : Substituent position (e.g., ethyl at C7 vs. methyl at C6) significantly impacts molecular conformation and bioactivity. For example, tert-butyl carbamate derivatives () prioritize steric protection over electronic effects .
- Thermal Stability : Compounds with halogen substituents (e.g., bromine in 153) exhibit higher melting points (221–223°C) due to increased intermolecular forces .
- Synthetic Challenges : Bulky substituents (e.g., biphenyl) require optimized reaction conditions to avoid side products, as seen in multicomponent syntheses .
Biological Activity
7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₆N₄
- Molecular Weight : 180.25 g/mol
- CAS Number : 1691657-74-5
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promise in several studies.
Anticancer Activity
Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound exhibited IC₅₀ values ranging from 0.59 to 4.75 μM against different cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myeloid leukemia) .
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF7 | 0.59 |
| SKBR3 | 1.30 |
| K562 | 3.25 |
| HEL (acute leukemia) | 1.00 |
The mechanism of action for this compound appears to involve the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. In particular:
- Dihydroorotate Dehydrogenase (DHODH) : This enzyme has been identified as a target for the treatment of malignancies. The compound shows competitive inhibition against DHODH, leading to reduced nucleotide synthesis and subsequent cancer cell death .
Anti-inflammatory Properties
In addition to its anticancer effects, preliminary studies suggest that this pyrazolo[1,5-a]pyrimidine derivative may exhibit anti-inflammatory activity. This is particularly relevant in conditions where inflammation contributes to disease progression.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:
- Case Study in Leukemia : A study involving patients with chronic myeloid leukemia treated with derivatives of pyrazolo[1,5-a]pyrimidines reported a significant reduction in leukemic cell counts following treatment with compounds similar to the one discussed .
- Breast Cancer Treatment : Patients with advanced breast cancer showed improved outcomes when treated with a regimen including pyrazolo[1,5-a]pyrimidine derivatives, indicating their potential role in combination therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, where aminopyrazole precursors react with electrophiles (e.g., β-ketoesters or enamines) under controlled pH and temperature. For example, refluxing in ethanol with a base (e.g., triethylamine) facilitates cyclization. Yield optimization requires adjusting solvent polarity (e.g., dichloromethane for solubility) and monitoring reaction time to avoid side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H and 13C) is essential for confirming substituent positions and ring saturation. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What preliminary biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidine analogs exhibit kinase inhibition (e.g., targeting EGFR or CDK2) and antimicrobial activity. Initial screening involves in vitro assays:
- Kinase inhibition : Fluorescence-based assays using ATP analogs.
- Antimicrobial activity : Broth microdilution to determine MIC values against bacterial/fungal strains .
Advanced Research Questions
Q. How do structural modifications at positions 6 and 7 influence the compound’s biological activity?
- Methodological Answer : Substituents at position 7 (e.g., ethyl groups) enhance steric bulk, improving target binding, while methyl groups at position 6 increase metabolic stability. Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varying substituents and testing them in dose-response assays. For example, replacing ethyl with cyclopropyl at position 7 reduces kinase affinity by 40% .
Q. What strategies resolve contradictions in biological data across different studies?
- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate findings by:
- Standardizing assay protocols (e.g., fixed ATP levels).
- Cross-validating with orthogonal methods (e.g., SPR for binding affinity).
- Computational docking to compare binding modes across analogs .
Q. How can pharmacokinetic properties (e.g., bioavailability) be improved for this compound?
- Methodological Answer : Modify logP via substituent engineering (e.g., introducing hydrophilic groups like -OH or -COOH). In vivo studies in rodent models assess bioavailability:
- Oral administration : Measure plasma concentration via LC-MS/MS.
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites for deuteration or fluorination .
Q. What multi-step synthetic pathways enable functionalization at position 3 for targeted drug delivery?
- Methodological Answer : Introduce click chemistry handles (e.g., azide groups) at position 3 via nucleophilic substitution. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches targeting moieties (e.g., folate). Monitor reaction progress with TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
